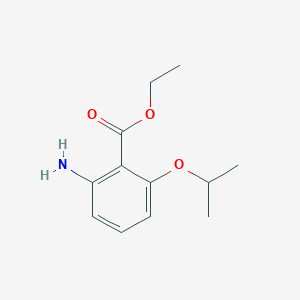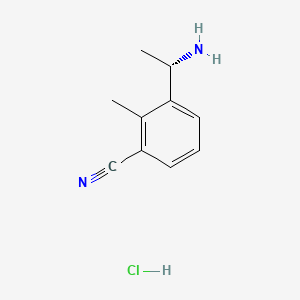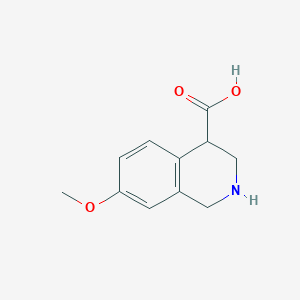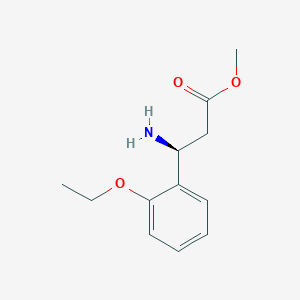
4,5-Dibromo-2-fluoro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-fluoro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Vorbereitungsmethoden
The synthesis of 4,5-Dibromo-2-fluoro-1,3-thiazole typically involves the bromination and fluorination of thiazole derivatives. One common method includes the reaction of 2-fluoro-1,3-thiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
4,5-Dibromo-2-fluoro-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2-fluoro-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2-fluoro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-2-fluoro-1,3-thiazole can be compared with other thiazole derivatives such as:
4,5-Dibromo-2-chloro-1,3-thiazole: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
4,5-Dibromo-2-methyl-1,3-thiazole: Contains a methyl group, which affects its solubility and interaction with biological targets.
2,4-Disubstituted thiazoles: These compounds have substitutions at different positions, resulting in varied biological activities and applications.
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer specific chemical properties and biological activities that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
57314-12-2 |
|---|---|
Molekularformel |
C3Br2FNS |
Molekulargewicht |
260.91 g/mol |
IUPAC-Name |
4,5-dibromo-2-fluoro-1,3-thiazole |
InChI |
InChI=1S/C3Br2FNS/c4-1-2(5)8-3(6)7-1 |
InChI-Schlüssel |
NBVXZZRTDYRQFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=N1)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)



![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)



![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)
